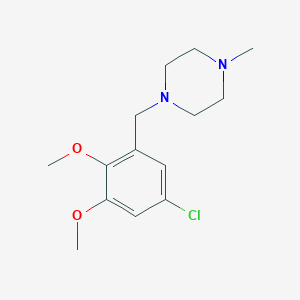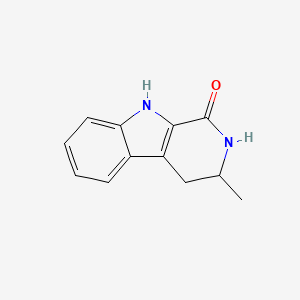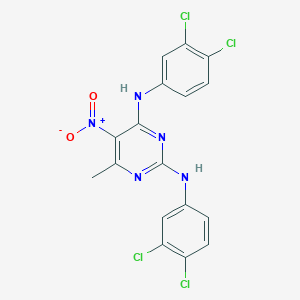![molecular formula C16H24N4O5S B5139977 N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139977.png)
N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific antagonist that has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Mécanisme D'action
MPEP acts as a selective antagonist of N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, MPEP can modulate the release of neurotransmitters, including glutamate, dopamine, and GABA, and affect synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
MPEP has been shown to have a wide range of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, modulating synaptic plasticity and long-term potentiation, and reducing the reinforcing effects of drugs of abuse. It has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPEP in lab experiments is its selectivity for N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, which allows researchers to specifically investigate the role of this receptor subtype in various physiological and pathological processes. However, one limitation of using MPEP is its potential off-target effects, which can affect the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on MPEP and N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide. One area of interest is investigating the role of N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide in the pathogenesis of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Another area of interest is exploring the potential therapeutic applications of MPEP in the treatment of psychiatric disorders, including depression and addiction. Additionally, further research is needed to better understand the potential off-target effects of MPEP and to develop more selective and potent N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide antagonists.
Méthodes De Synthèse
MPEP can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylacetic acid with 1,2-diaminoethane followed by reaction with 2-bromoethyl methyl sulfone. The resulting intermediate is then reacted with 1-piperazinecarboxamide to yield MPEP.
Applications De Recherche Scientifique
MPEP has been extensively used in scientific research to investigate the role of N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological and psychiatric disorders, including anxiety, depression, addiction, and autism spectrum disorders.
Propriétés
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5S/c1-25-14-5-3-13(4-6-14)18-16(22)15(21)17-7-8-19-9-11-20(12-10-19)26(2,23)24/h3-6H,7-12H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHAKJQREGMTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B5139908.png)


![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)
![2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B5139955.png)
![N-allyl-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139962.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B5139969.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5139984.png)